Cas no 1806503-79-6 (3-(3-Chloro-2-oxopropyl)-4-methylphenol)

3-(3-Chloro-2-oxopropyl)-4-methylphenol 化学的及び物理的性質
名前と識別子
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- 3-(3-Chloro-2-oxopropyl)-4-methylphenol
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- インチ: 1S/C10H11ClO2/c1-7-2-3-9(12)4-8(7)5-10(13)6-11/h2-4,12H,5-6H2,1H3
- InChIKey: SPXGVCGISATNPA-UHFFFAOYSA-N
- SMILES: ClCC(CC1C=C(C=CC=1C)O)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 182
- トポロジー分子極性表面積: 37.3
- XLogP3: 2.2
3-(3-Chloro-2-oxopropyl)-4-methylphenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010013681-250mg |
3-(3-Chloro-2-oxopropyl)-4-methylphenol |
1806503-79-6 | 97% | 250mg |
494.40 USD | 2021-07-05 | |
Alichem | A010013681-500mg |
3-(3-Chloro-2-oxopropyl)-4-methylphenol |
1806503-79-6 | 97% | 500mg |
855.75 USD | 2021-07-05 | |
Alichem | A010013681-1g |
3-(3-Chloro-2-oxopropyl)-4-methylphenol |
1806503-79-6 | 97% | 1g |
1,460.20 USD | 2021-07-05 |
3-(3-Chloro-2-oxopropyl)-4-methylphenol 関連文献
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
3-(3-Chloro-2-oxopropyl)-4-methylphenolに関する追加情報
3-(3-Chloro-2-oxopropyl)-4-methylphenol (CAS No. 1806503-79-6): A Comprehensive Overview
3-(3-Chloro-2-oxopropyl)-4-methylphenol (CAS No. 1806503-79-6) is a specialized organic compound that has garnered significant attention in the field of fine chemicals and pharmaceutical intermediates. This compound, characterized by its unique chloro-ketone and methylphenol functional groups, plays a pivotal role in synthetic chemistry. Its molecular structure, which combines a phenolic ring with a chloro-substituted ketone, makes it a versatile building block for various applications.
The growing interest in 3-(3-Chloro-2-oxopropyl)-4-methylphenol is driven by its potential in drug discovery and material science. Researchers are particularly intrigued by its ability to serve as a precursor in the synthesis of more complex molecules. For instance, its reactive chloro and ketone groups allow for further functionalization, making it a valuable intermediate in the development of bioactive compounds. This aligns with the current trend in the pharmaceutical industry, where there is a high demand for novel intermediates that can accelerate the drug development process.
One of the key advantages of 3-(3-Chloro-2-oxopropyl)-4-methylphenol is its stability under standard laboratory conditions, which facilitates its handling and storage. This property is crucial for industrial applications, where consistency and reliability are paramount. Additionally, its moderate solubility in common organic solvents, such as ethanol and acetone, enhances its utility in various synthetic protocols. These characteristics make it a preferred choice for chemists working on multi-step organic syntheses.
In recent years, the demand for specialty chemicals like 3-(3-Chloro-2-oxopropyl)-4-methylphenol has surged, particularly in the Asia-Pacific region. This trend is fueled by the rapid expansion of the pharmaceutical and agrochemical sectors, where such intermediates are indispensable. Market analysts predict that the compound will witness steady growth in the coming years, driven by its expanding applications and the increasing focus on green chemistry and sustainable practices.
From a synthetic perspective, 3-(3-Chloro-2-oxopropyl)-4-methylphenol offers several advantages. Its electron-rich phenolic ring can participate in electrophilic aromatic substitution reactions, while the chloro-ketone moiety can undergo nucleophilic substitution or reduction. This dual reactivity opens up a wide array of possibilities for creating diverse molecular architectures. Such versatility is highly sought after in modern synthetic chemistry, where the ability to rapidly assemble complex structures is a significant asset.
Another area where 3-(3-Chloro-2-oxopropyl)-4-methylphenol shows promise is in the development of advanced materials. Its incorporation into polymer backbones or as a cross-linking agent can impart unique properties to the resulting materials. For example, polymers derived from this compound may exhibit enhanced thermal stability or improved mechanical strength. These attributes are particularly relevant in industries such as electronics, aerospace, and automotive, where high-performance materials are in constant demand.
Environmental considerations are also shaping the future of 3-(3-Chloro-2-oxopropyl)-4-methylphenol. With increasing regulatory pressure to minimize the environmental impact of chemical processes, researchers are exploring greener synthetic routes for this compound. Techniques such as catalytic chlorination and solvent-free reactions are being investigated to reduce waste and energy consumption. These efforts align with the broader industry shift toward sustainable and eco-friendly manufacturing practices.
Quality control is a critical aspect of working with 3-(3-Chloro-2-oxopropyl)-4-methylphenol. Advanced analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the compound meets stringent purity standards. This is especially important for pharmaceutical applications, where even trace impurities can have significant implications for drug safety and efficacy.
In conclusion, 3-(3-Chloro-2-oxopropyl)-4-methylphenol (CAS No. 1806503-79-6) represents a fascinating and valuable compound in the realm of organic chemistry. Its unique structural features, coupled with its broad applicability, make it a subject of ongoing research and industrial interest. As the chemical industry continues to evolve, compounds like this will undoubtedly play a crucial role in driving innovation and meeting the challenges of tomorrow.
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